molecular formula C14H14N2 B089807 3-Amino-9-ethylcarbazole CAS No. 132-32-1

3-Amino-9-ethylcarbazole

Cat. No.: B089807
CAS No.: 132-32-1
M. Wt: 210.27 g/mol
InChI Key: OXEUETBFKVCRNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Amino-9-ethylcarbazole (AEC) is primarily targeted towards horseradish peroxidase (HRP) . HRP is an enzyme that plays a crucial role in the oxidation-reduction reactions in biological systems .

Mode of Action

AEC acts as a chromogenic substrate for HRP . In the presence of HRP, AEC undergoes an oxidation reaction, losing electrons and changing color . This color change is used to visualize the location of the antigen detected by the HRP-conjugated antibody .

Biochemical Pathways

The primary biochemical pathway involved in the action of AEC is the HRP-catalyzed oxidation reaction . The oxidation of AEC by HRP leads to the formation of a red, water-insoluble precipitate . This precipitate marks the location of the antigen that the HRP-conjugated antibody has detected .

Pharmacokinetics

It is known that aec is soluble in a 2:1 ethanol:acetic acid mixture and in dmf (n,n-dimethylformamide) . This suggests that the compound may have good bioavailability.

Result of Action

The result of AEC’s action is the formation of a red, water-insoluble precipitate . This precipitate is formed in situ, marking the location of the antigen detected by the HRP-conjugated antibody . The stained section can be destained by organic solvents in which the red precipitate is soluble .

Action Environment

The action of AEC is influenced by environmental factors such as pH and temperature . For optimal results, AEC should be stored at 2-8°C . Furthermore, the reaction of AEC with HRP is carried out in a 50 mM acetate buffer at pH 5.0 . The sensitivity of AEC to these environmental factors can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Amino-9-ethylcarbazole plays a significant role in biochemical reactions. It interacts with horseradish peroxidase (HRP), an enzyme used in immunohistochemistry . The interaction between this compound and HRP leads to a chromogenic oxidation reaction . This reaction results in the formation of a red, water-insoluble precipitate that visualizes the location of the antigen detected by the HRP-conjugated antibody .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of immunohistochemistry. The compound helps visualize the presence and location of specific antigens in the cells . This can influence cellular processes such as cell signaling pathways and gene expression by providing visual evidence of these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HRP enzyme. The compound acts as a substrate for HRP, leading to a chromogenic oxidation reaction . This reaction changes the this compound molecule, resulting in the formation of a red precipitate. This precipitate marks the location of the antigen that the HRP-conjugated antibody has detected .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the red precipitate formed as a result of the interaction between this compound and HRP can be destained by organic solvents . This suggests that the compound’s effects may not be permanent and can be altered post-reaction.

Metabolic Pathways

Given its role as a substrate for HRP, it is likely that the compound is involved in enzymatic reactions within the cell .

Transport and Distribution

Given its role in immunohistochemistry, it is likely that the compound is transported to the site of the antigen that the HRP-conjugated antibody is designed to detect .

Subcellular Localization

The subcellular localization of this compound is likely to be dependent on the location of the antigen that the HRP-conjugated antibody is targeting . After the chromogenic oxidation reaction, the resulting red precipitate forms in situ, indicating the location of the antigen .

Properties

IUPAC Name

9-ethylcarbazol-3-amine
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InChI

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3
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InChI Key

OXEUETBFKVCRNP-UHFFFAOYSA-N
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Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
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Molecular Formula

C14H14N2
Record name 3-AMINO-9-ETHYLCARBAZOLE
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Related CAS

6109-97-3 (hydrochloride)
Record name 3-Amino-9-ethylcarbazole
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DSSTOX Substance ID

DTXSID1030319
Record name 3-Amino-9-ethylcarbazole
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Molecular Weight

210.27 g/mol
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Physical Description

3-amino-9-ethylcarbazole is a tan powder. (NTP, 1992), Tan solid; [CAMEO] Powder or lumps; [MSDSonline]
Record name 3-AMINO-9-ETHYLCARBAZOLE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Color/Form

Crystalline compound

CAS No.

132-32-1
Record name 3-AMINO-9-ETHYLCARBAZOLE
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Melting Point

208 to 212 °F (NTP, 1992), 127 °C
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Synthesis routes and methods

Procedure details

A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) in 100 ml of concentrated hydrochloric acid was heated for 3 hours at 92° C. The ice cooled solution was (cautiously) made basic by partial addition of a solution of 75 g sodium hydroxide in 150 ml of water. The product was filtered off and washed with the above base solution, followed by copious amounts of water, and then air dried. Vacuum drying and recrystallization from pyridine/water gave 7.4 g light-green needles (82% yield) mp b 109°-11° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-9-ethylcarbazole
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Amino-9-ethylcarbazole?

A1: this compound has a molecular formula of C14H14N2 and a molecular weight of 210.28 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like 1H NMR, infrared spectroscopy, and mass spectrometry. []

Q3: How is this compound used in the study of polysaccharides?

A3: this compound is used as a pre-column derivatization reagent for analyzing polysaccharides and oligosaccharides using HPLC coupled with various detection methods like UV, MS, and MS/MS. The derivatization enhances detection sensitivity and aids in structural analysis. [, , , , , ]

Q4: What makes this compound valuable in histochemical detection of peroxidase activity?

A4: this compound serves as a chromogenic substrate for peroxidase enzymes. Upon oxidation by peroxidase, it forms an insoluble red precipitate, allowing for the visualization of peroxidase activity in tissues. [, , , , , , , , , , , ]

Q5: Can you describe the use of this compound in immunohistochemistry?

A5: this compound is used as a chromogen in immunohistochemistry (IHC). It reacts with horseradish peroxidase (HRP) conjugated to secondary antibodies, producing a visible red precipitate at the site of the target antigen. [, , , , , , , , , ]

Q6: How does this compound contribute to understanding the role of uricase in the liver?

A6: The histochemical detection of uricase activity utilizes this compound. Hydrogen peroxide generated during the uricase reaction oxidizes this compound, forming a red precipitate. This technique helps visualize the distribution of uricase, suggesting its association with microbodies in rat liver cells. []

Q7: How does the structure of this compound lend itself to modification for developing new compounds?

A7: The amino group at position 3 of this compound exhibits unique reactivity. This allows for various chemical modifications, leading to the synthesis of derivatives with potentially improved properties for applications like antibacterial agents and fluorescent probes. [, , , , ]

Q8: Can this compound be incorporated into nanoparticles? What are the advantages?

A8: Yes, a derivative of this compound can be covalently immobilized in fluorescence nanoparticles. This method prevents dye leaching and improves photostability compared to free this compound. []

Q9: Are there any studies on the metabolism of this compound in biological systems?

A9: While not directly metabolized, research indicates that this compound can be incorporated into cell walls and potentially metabolized by peroxidase enzymes in plants, specifically in the context of avenanthramide phytoalexin metabolism. []

Q10: Has this compound been used in studying the effects of environmental pollutants?

A10: Research utilizing this compound as a marker for cell proliferation suggests that ozone exposure can have varying effects on cell proliferation in different tissues. []

Q11: What are the limitations of using this compound as a chromogen?

A11: One limitation of this compound is its alcohol solubility, which can pose challenges in certain staining procedures requiring dehydration steps. [, , ]

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